(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol (3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 138079-58-0
VCID: VC21279757
InChI: InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3/t20-/m0/s1
SMILES: CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O
Molecular Formula: C24H27OP
Molecular Weight: 362.4 g/mol

(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol

CAS No.: 138079-58-0

Cat. No.: VC21279757

Molecular Formula: C24H27OP

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol - 138079-58-0

Specification

CAS No. 138079-58-0
Molecular Formula C24H27OP
Molecular Weight 362.4 g/mol
IUPAC Name (3R)-2,3-dimethyl-4-(triphenyl-λ5-phosphanylidene)butan-2-ol
Standard InChI InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3/t20-/m0/s1
Standard InChI Key PVQWVKFEOYSHKG-FQEVSTJZSA-N
Isomeric SMILES C[C@@H](C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O
SMILES CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O
Canonical SMILES CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator